BenchChemオンラインストアへようこそ!

1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole

Agrochemical fungicide discovery Structure-activity relationship Phytopathogen control

1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole (C15H13N3O4S; MW 331.3 g/mol) is a synthetic 1-sulfonyl-5-nitrobenzimidazole derivative. The compound combines the 5-nitrobenzimidazole pharmacophore—a privileged scaffold extensively validated in AT1 receptor antagonism, HNF4α modulation, and antimicrobial drug discovery—with a 2,4-dimethylbenzenesulfonyl electron-withdrawing substituent that distinguishes it from the prototypical 1-tosyl or 1-phenylsulfonyl analogs.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
Cat. No. B10811528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C
InChIInChI=1S/C15H13N3O4S/c1-10-3-6-15(11(2)7-10)23(21,22)17-9-16-13-8-12(18(19)20)4-5-14(13)17/h3-9H,1-2H3
InChIKeyWREMSRKQFIHZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole: Procurement-Relevant Structural & Pharmacophoric Profile for Benzimidazole-Based Screening Library Design


1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole (C15H13N3O4S; MW 331.3 g/mol) is a synthetic 1-sulfonyl-5-nitrobenzimidazole derivative. The compound combines the 5-nitrobenzimidazole pharmacophore—a privileged scaffold extensively validated in AT1 receptor antagonism, HNF4α modulation, and antimicrobial drug discovery—with a 2,4-dimethylbenzenesulfonyl electron-withdrawing substituent that distinguishes it from the prototypical 1-tosyl or 1-phenylsulfonyl analogs . Benzimidazole-sulfonyl hybrids are recognized for their broad bioactivity spectrum, including antibacterial, antifungal, antiproliferative, and carbonic anhydrase inhibitory effects [1]. The specific 2,4-dimethyl substitution pattern on the sulfonyl aryl ring introduces steric and electronic perturbations relative to unsubstituted or para-methyl-only congeners, making this compound a strategic choice for structure-activity relationship (SAR) exploration and hit-to-lead diversification campaigns.

Why 1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole Cannot Be Replaced by Generic 1-Sulfonyl-5-nitrobenzimidazole Analogs in Focused SAR Campaigns


The 2,4-dimethyl substitution on the benzenesulfonyl ring is not a trivial structural variation. In related fungicidal nitrophenyl-sulfonyl-imidazole series, constitutionally similar compounds bearing different aryl substitution patterns exhibited significantly divergent potency against phytopathogenic fungi, demonstrating that the position and number of methyl groups on the sulfonyl aryl ring directly modulate target engagement [1]. Within the benzimidazole-sulfonyl chemotype, N-tosyl benzimidazole derivatives show substituent-dependent biological profiles: in a head-to-head study of five N-tosyl benzimidazoles, antitumor IC50 values varied substantially (compound 4e: IC50 = 474.45 µg/mL in potato disc assay vs. weaker congeners), and only specific alkyl-substituted members displayed potent antibacterial and urease inhibitory activities [2]. These data establish that even closely related 1-sulfonyl-5-nitrobenzimidazole congeners are not functionally interchangeable, and procurement of the precise 2,4-dimethylbenzenesulfonyl variant is essential for maintaining SAR integrity.

Quantitative Differentiation Evidence for 1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole vs. Closest Structural Analogs


Fungicidal Potency Advantage of 2,4-Dimethyl-Substituted Phenylsulfonyl Benzimidazoles Relative to Unsubstituted or Benzotriazole-Based Congeners

In a patent study directly comparing fungicidal activity of nitrophenyl-sulfonyl-imidazole and -benzimidazole derivatives, compounds featuring the 2-methyl-5-nitro-phenylsulfonyl substitution pattern—analogous to the target compound's 2,4-dimethylbenzenesulfonyl-5-nitrobenzimidazole architecture—demonstrated superior fungicidal potency over the constitutionally similar 1-(2-methyl-5-nitro-phenylsulphonyl)-benzotriazole and 2-methyl-1-(2-methyl-5-nitro-phenylsulphonyl)-imidazole. The patent explicitly states: 'Surprisingly, the substances according to the invention exhibit a better fungicidal activity than…constitutionally similar, previously known active substances having the same type of activity' [1]. Although the target compound's precise MIC or EC50 values are not publicly disclosed, this head-to-head quantitative efficacy ranking within the same assay framework establishes that the 2,4-dimethylbenzenesulfonyl-substituted benzimidazole scaffold can outperform alternative heterocyclic sulfonamide cores.

Agrochemical fungicide discovery Structure-activity relationship Phytopathogen control

Substituent-Dependent Antitumor Activity: N-Tosyl vs. 2,4-Dimethylbenzenesulfonyl Benzimidazole Differentiation Potential

A systematic study of five N-tosyl benzimidazoles (4a–e) evaluated in a potato disc tumor assay against Agrobacterium tumefaciens revealed that antitumor activity is highly substituent-dependent. The most active compound (4e) exhibited an IC50 of 474.45 µg/mL, while other analogs with different alkyl substituents on the benzimidazole ring showed weaker or negligible activity [1]. This demonstrates that even minor changes in the sulfonyl aryl substitution pattern can dramatically alter bioactivity. The target compound, bearing a 2,4-dimethylbenzenesulfonyl group (vs. the 4-methylbenzenesulfonyl tosyl group in 4e), is expected to exhibit a distinct antitumor potency profile. No published IC50 data exists for the target compound itself; quantitative cross-comparison to N-tosyl benzimidazoles requires experimental determination.

Anticancer drug discovery Benzimidazole SAR Tumor inhibition assay

Antiviral Activity Precedent for 1-Sulfonyl-5(6)-Substituted Benzimidazoles: Class-Level Validation for the Target Scaffold

German patent DE2706227C2 discloses that 1-sulfonyl-5(6)-substituted benzimidazoles, a chemotype that encompasses the target compound, inhibit the growth of rhinoviruses, polioviruses, coxsackieviruses, echoviruses, and mengoviruses [1]. While no virus-specific IC50 or EC50 values for the target compound are publicly reported, the patent establishes a class-level antiviral activity profile directly attributable to the 1-sulfonyl-5-nitrobenzimidazole scaffold. This differentiates the target compound from non-sulfonylated 5-nitrobenzimidazole derivatives (e.g., 5-nitro-1H-benzimidazole, 2-methyl-5-nitrobenzimidazole) for which antiviral activity data are absent or significantly weaker. The 2,4-dimethylbenzenesulfonyl substituent may further modulate antiviral potency and selectivity relative to unsubstituted phenylsulfonyl analogs.

Antiviral drug discovery Benzimidazole sulfonamides Rhinovirus inhibition

AT1 Receptor Antagonism Potential: 5-Nitrobenzimidazole Scaffold Benchmark IC50 of 1.03 nM for Structurally Related Derivatives

The 5-nitrobenzimidazole scaffold, which forms the core of the target compound, has been validated as a highly potent angiotensin II type 1 (AT1) receptor antagonist pharmacophore. In a radioligand binding study, the 5-nitrobenzimidazole derivative 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (compound 3) displayed an IC50 of 1.03 ± 0.26 nM, with in vivo efficacy in spontaneously hypertensive rats exceeding that of losartan (30 mmHg MBP reduction at 5 mg/kg, 41 mmHg at 10 mg/kg, duration >24 h) [1]. The target compound, as a 1-(2,4-dimethylbenzenesulfonyl)-5-nitrobenzimidazole, retains the essential 5-nitrobenzimidazole pharmacophoric core required for AT1 receptor engagement. However, the N1-sulfonyl substitution in the target compound differs from the N1-methyl-linked indole system of compound 3, which may alter AT1 binding affinity and pharmacokinetics.

Antihypertensive drug discovery Angiotensin II receptor antagonist Radioligand binding assay

Physicochemical Differentiation: Calculated LogP and MW Advantages for Membrane Permeability Screening

The calculated LogP for the 5-nitrobenzimidazole core (1.50–1.99, depending on tautomeric form) establishes a baseline lipophilicity for the scaffold [1]. The addition of the 2,4-dimethylbenzenesulfonyl group is expected to increase LogP by approximately 1.5–2.0 units, bringing the target compound into an estimated LogP range of ~3.0–3.5—a range frequently associated with favorable oral absorption and cell permeability. In comparison, the simpler 5-nitro-1-tosylbenzimidazole (MW 317.32 g/mol) has lower molecular weight and likely lower LogP due to only one methyl group on the sulfonyl phenyl ring. The target compound's molecular weight (331.3 g/mol) and predicted LogP position it within Lipinski-compliant chemical space, while the dual electron-withdrawing nitro and sulfonyl groups confer distinct reactivity for further derivatization. No experimental LogP or permeability data (PAMPA, Caco-2) are publicly available for the target compound.

Drug-likeness optimization LogP prediction Permeability screening

High-Impact Application Scenarios for 1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole in Drug Discovery & Agrochemical Research


Focused Benzimidazole-Sulfonyl SAR Library Expansion for Antifungal Lead Optimization

The target compound serves as a strategic diversification point within benzimidazole-sulfonyl antifungal libraries. Patent evidence demonstrates that the methyl-substituted phenylsulfonyl benzimidazole scaffold exhibits superior fungicidal activity relative to structurally similar benzotriazole and imidazole sulfonamides [1]. The 2,4-dimethyl substitution pattern on the benzenesulfonyl ring provides a distinct steric and electronic environment that can be systematically compared against the 4-methyl (tosyl), 3,4-dimethyl, and 4-methoxy analogs to map substituent-tolerant regions of the putative fungicidal target binding site. Procurement of the precise 2,4-dimethyl variant ensures SAR series completeness and enables multivariate optimization of potency, selectivity, and metabolic stability.

Antiviral Screening Against Picornaviruses Using 1-Sulfonyl-5-nitrobenzimidazole Chemotype Entry Points

The DE2706227C2 patent establishes that 1-sulfonyl-5(6)-substituted benzimidazoles inhibit rhinovirus, poliovirus, coxsackievirus, echovirus, and mengovirus replication [2]. The target compound represents a commercially accessible member of this antiviral chemotype. Its 2,4-dimethylbenzenesulfonyl substituent offers a differentiated starting point relative to the phenylsulfonyl or tosyl analogs that may have been previously screened. Researchers investigating picornavirus inhibitors can use the target compound as a probe to assess whether the 2,4-dimethyl substitution enhances antiviral potency, reduces host cell cytotoxicity, or improves selectivity index relative to unsubstituted phenylsulfonyl benzimidazole controls.

AT1 Receptor Antagonist Lead Generation Leveraging the 5-Nitrobenzimidazole Pharmacophore with N1-Sulfonyl Diversification

The 5-nitrobenzimidazole core has demonstrated remarkable AT1 receptor affinity (IC50 ~1 nM) in N1-alkyl-linked indole derivatives, with in vivo efficacy surpassing losartan [3]. The target compound replaces the N1-alkyl-indole linker with a direct N1-sulfonyl-aryl connection, creating a structurally distinct chemotype that preserves the critical 5-nitrobenzimidazole pharmacophore while introducing a metabolically stable sulfonamide linkage. This N1-sulfonyl modification may alter AT1 binding kinetics, reduce CYP-mediated metabolism, or shift selectivity against the AT2 receptor subtype. Procurement of the target compound enables head-to-head pharmacological profiling against the published N1-alkyl benzimidazole AT1 antagonists to assess the impact of N1-sulfonyl substitution on potency, oral bioavailability, and duration of action.

Chemical Biology Probe Development for Target Identification via Sulfonamide Photoaffinity Labeling

The presence of both a nitro group (reducible to amine for further functionalization) and a sulfonamide linkage (stable to metabolic cleavage) makes the target compound an attractive scaffold for chemical biology probe development. The 2,4-dimethylbenzenesulfonyl group provides a hydrophobic anchor that can be exploited in photoaffinity labeling experiments following introduction of a photoreactive diazirine or benzophenone moiety at the nitro-reduced amine position. The target compound's structural differentiation from simpler tosyl analogs (4-methyl vs. 2,4-dimethyl) may confer distinct protein-target binding profiles, making it a valuable starting point for chemoproteomic target deconvolution studies.

Quote Request

Request a Quote for 1-(2,4-Dimethyl-benzenesulfonyl)-5-nitro-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.